(+)-S-Clevidipine
描述
Contextualization within Dihydropyridine (B1217469) Calcium Channel Antagonists (DHPs)
Dihydropyridines are a class of L-type calcium channel blockers known for their potent vasodilatory effects, achieved by inhibiting the influx of calcium into vascular smooth muscle cells. chiesiusa.comglobalrph.com This mechanism leads to a reduction in systemic vascular resistance and, consequently, a lowering of blood pressure. chiesiusa.com Clevidipine (B1669171) distinguishes itself as an ultrashort-acting, intravenous agent, making it particularly suitable for situations requiring rapid and precise blood pressure control. managedhealthcareexecutive.complos.org It is metabolized by esterases in the blood and extravascular tissues, a process independent of hepatic or renal function, which contributes to its rapid onset and offset of action. plos.orgwikipedia.org
Clevidipine is administered as a racemic mixture, meaning it consists of two enantiomers, (S)-Clevidipine and (R)-Clevidipine, in equal proportions. chiesiusa.comglobalrph.com These enantiomers are non-superimposable mirror images of each other.
Rationale for Enantiomeric Investigation of Clevidipine
The investigation into the individual enantiomers of chiral drugs is a fundamental aspect of pharmaceutical research. This is because enantiomers can exhibit different pharmacological and pharmacokinetic properties. In the case of clevidipine, a key finding from pharmacodynamic studies in anesthetized spontaneously hypertensive rats was that the R- and S-enantiomers have equal potency and duration of effect in lowering blood pressure. amazonaws.com Clinical trials have also suggested that the racemic formulation is effective in controlling acute hypertension.
Despite the equipotent nature of the enantiomers, further investigation into their individual pharmacokinetic profiles was warranted to determine if a single enantiomer preparation could offer any clinical advantages. nih.gov This is a standard procedure in drug development to ensure a comprehensive understanding of a new chemical entity. Research has shown that while there are minor differences in their pharmacokinetic parameters, the use of a single enantiomer is not expected to provide any significant clinical benefits over the racemic mixture. nih.gov A study on the in vitro hydrolysis of clevidipine enantiomers in human blood revealed a 10% difference in their hydrolysis rates, which may be attributed to stereoselective protein binding. nih.gov
Structure
2D Structure
3D Structure
属性
CAS 编号 |
167356-39-0 |
|---|---|
分子式 |
C21H23Cl2NO6 |
分子量 |
456.3 g/mol |
IUPAC 名称 |
5-O-(butanoyloxymethyl) 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m0/s1 |
InChI 键 |
KPBZROQVTHLCDU-SFHVURJKSA-N |
手性 SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
规范 SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
产品来源 |
United States |
Stereochemical Aspects and Synthesis of Enantiomers
Enantiomeric Relationship within Clevidipine (B1669171) Racemate
Clevidipine possesses a single stereocenter at the C4 position of the dihydropyridine (B1217469) ring, leading to the existence of two enantiomers: (+)-S-Clevidipine and (-)-R-Clevidipine. wikipedia.orgnih.gov These enantiomers are non-superimposable mirror images of each other and are present in a 1:1 ratio in the racemic mixture used clinically. wikipedia.orgmedscape.com While both enantiomers exhibit antihypertensive activity, the (+)-S enantiomer is reported to contribute more significantly to the blood pressure-lowering effect at equivalent plasma concentrations. dovepress.com Despite this, both enantiomers undergo rapid hydrolysis by serum esterases, contributing to the drug's short half-life. beilstein-journals.org A study on the enantioselective pharmacokinetics revealed only minor differences between the two, with both being high-clearance compounds. nih.gov
Table 1: Pharmacokinetic Parameters of Clevidipine Enantiomers nih.gov
| Parameter | (-)-R-Clevidipine | This compound |
| Mean Blood Clearance (L/min/kg) | 0.103 | 0.096 |
| Volume of Distribution at Steady State (L/kg) | 0.39 | 0.54 |
| Context-Sensitive Half-Time (min) | ~2 | ~2 |
| Time to 90% Decline in Concentration Post-infusion (min) | ~8 | ~11 |
This table presents a comparison of the key pharmacokinetic parameters for the two enantiomers of clevidipine, highlighting their rapid clearance and short duration of action.
Enantioselective Synthesis Methodologies
The development of methods to synthesize enantiomerically pure dihydropyridines like this compound is a significant area of research in organic chemistry. csic.esnih.gov The classical Hantzsch synthesis, a multicomponent reaction, is a common method for creating the dihydropyridine core, but it typically yields a racemic mixture. organic-chemistry.org Consequently, various strategies have been explored to achieve enantioselectivity.
Enzymatic Approaches to Optically Pure Intermediates
Enzymatic kinetic resolution has emerged as a powerful tool for obtaining enantiomerically pure intermediates. mdpi.comnih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, lipases can be used in the enantioselective hydrolysis of a racemic ester precursor, yielding an enantiomerically enriched alcohol and the unreacted ester. mdpi.combeilstein-journals.org Pseudomonas cepacia lipase (B570770) has shown effectiveness in these types of resolutions. mdpi.com This approach offers a sustainable and efficient route to chiral building blocks necessary for the synthesis of enantiopure drugs. mdpi.comnih.gov
Diastereoisomeric Separation Techniques for Precursors
Another established method for obtaining enantiomerically pure compounds involves the separation of diastereomeric intermediates. beilstein-journals.org This strategy requires reacting the racemic precursor with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography. googleapis.comgoogleapis.com For example, a racemic acid precursor can be reacted with a chiral amine to form diastereomeric salts, which can then be separated. After separation, the chiral auxiliary is removed to yield the desired enantiomerically pure precursor. A specific example involves the use of (-)-L-menthol to form diastereoisomeric esters that can be separated by crystallization. beilstein-journals.org
Optimization of Synthetic Pathways for Enantiomeric Purity
Table 2: Key Synthetic Strategies for Enantiopure Dihydropyridines
| Strategy | Description | Key Reagents/Catalysts |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. mdpi.com | Lipases (e.g., Pseudomonas cepacia lipase), Esterases. mdpi.com |
| Diastereomeric Separation | Formation and separation of diastereomers from a racemic precursor using a chiral auxiliary. beilstein-journals.org | Chiral auxiliaries (e.g., (-)-L-menthol). beilstein-journals.org |
| Asymmetric Hantzsch Reaction | Direct synthesis of chiral dihydropyridines using a chiral catalyst. nih.govacs.org | Organocatalysts (e.g., Chiral phosphoric acids, BINOL derivatives). nih.gov |
This table summarizes the main approaches used to achieve the enantioselective synthesis of dihydropyridine compounds.
Chiral Purity Assessment in Research Processes
Ensuring the enantiomeric purity of a chiral drug substance is a critical aspect of quality control. chromatographyonline.comnih.gov Various analytical techniques are employed to accurately determine the enantiomeric excess (ee) of the final product and key intermediates. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method. researchgate.netbeilstein-journals.org These specialized columns contain a chiral selector that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. chromatographyonline.com
Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also offers a high-efficiency method for chiral separations. mdpi.com For complex molecules, derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, is another viable approach. chromatographyonline.com The validation of these analytical methods is crucial and typically involves assessing parameters like specificity, linearity, sensitivity, precision, and accuracy to ensure reliable and reproducible results. chromatographyonline.com
Preclinical Pharmacological Characterization of S Clevidipine
Receptor Binding and Selectivity Profiles
The therapeutic efficacy of (+)-S-Clevidipine is rooted in its specific binding to L-type calcium channels and its pronounced selectivity for vascular smooth muscle over myocardial tissue.
L-type Calcium Channel Antagonism: Mechanistic Insights at the Molecular Level
This compound exerts its primary pharmacological effect by acting as an antagonist at L-type voltage-gated calcium channels. patsnap.com These channels are critical mediators of calcium influx into arterial smooth muscle cells upon depolarization. chiesiusa.comdrugs.com By binding to the α1 subunit of these channels, this compound inhibits the influx of extracellular calcium. biomedres.us This action may involve deforming the channel, inhibiting ion-control gating mechanisms, or interfering with calcium release from the sarcoplasmic reticulum. drugbank.comnih.gov The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in systemic vascular resistance and blood pressure. patsnap.com The two enantiomers of clevidipine (B1669171), this compound and (-)-R-Clevidipine, have been shown to possess similar hypotensive potency and duration of effect in anesthetized spontaneously hypertensive rats. hres.camethapharm.com
Vascular vs. Myocardial Selectivity Ratios
A key feature of clevidipine is its high degree of selectivity for vascular smooth muscle over myocardial tissue. wikipedia.orgguidetopharmacology.orgsigmaaldrich.com In vitro experiments using isolated organ baths demonstrated that while clevidipine reduced contraction in both portal vein smooth muscle and heart papillary muscle, its action was significantly more potent on the vascular tissue. hres.camethapharm.com These studies revealed a vascular versus myocardial selectivity ratio of approximately 50. hres.camethapharm.com This high selectivity means that at therapeutic concentrations, this compound primarily induces arterial vasodilation with little to no direct effect on myocardial contractility or cardiac conduction. wikipedia.orgsigmaaldrich.commhmedical.com This arterial-selective action results in a decrease in systemic vascular resistance without affecting venous capacitance vessels or cardiac filling pressure (preload). chiesiusa.comhres.camethapharm.com
Interaction with Thromboxane (B8750289) A2 Receptors
In addition to its primary action on calcium channels, clevidipine has been observed to interact with other receptors. At a concentration of 10 µM, which is significantly higher than typical clinical concentrations, clevidipine inhibited binding at thromboxane A2 (TxA2) receptors. amazonaws.com The primary metabolite of clevidipine, H152/81, also demonstrated inhibition of the TxA2 receptor at this concentration. amazonaws.comfda.gov Thromboxane A2 is known to be a potent vasoconstrictor and stimulator of platelet aggregation. nih.gov However, in vivo studies in hypertensive rats showed that clevidipine administration led to a modest decrease in wound bleeding time, likely attributable to the reduction in blood pressure, suggesting the in vitro finding may not have physiological significance at therapeutic doses. amazonaws.com
Cellular and Subcellular Mechanisms of Action
The vasodilatory effect of this compound is a direct consequence of its influence on the cellular processes within vascular smooth muscle, with minimal impact on the heart's contractile machinery.
Inhibition of Extracellular Calcium Influx in Vascular Smooth Muscle Cells
The principal mechanism of action of this compound at the cellular level is the inhibition of extracellular calcium influx into vascular smooth muscle cells. biomedres.us The contraction of these cells is heavily dependent on the entry of calcium through L-type voltage-gated calcium channels, which open in response to membrane depolarization. biomedres.us By blocking these channels, this compound effectively reduces the availability of intracellular calcium required for the contractile process, leading to smooth muscle relaxation and vasodilation. patsnap.commdpi.com This selective relaxation of the smooth muscle cells lining small arteries is the basis for its potent antihypertensive effect. drugbank.comnih.gov
Effects on Myocardial Contractile Processes
Consistent with its high vascular selectivity, this compound has minimal direct effects on myocardial contractile processes. biomedres.ushres.ca While the influx of extracellular calcium through L-type channels also plays a role in initiating contraction in cardiac myocytes, clevidipine's preferential action on vascular smooth muscle spares significant negative inotropic (contractility), chronotropic (heart rate), or dromotropic (conduction) effects on the heart at therapeutic concentrations. hres.ca In anesthetized dogs, clevidipine did not demonstrate negative inotropic effects. hres.camethapharm.com This lack of direct myocardial depression is a significant characteristic of its preclinical pharmacological profile. researchgate.netmhmedical.com
Modulation of Myogenic and Neurogenic Contractions
This compound has been shown to be an equipotent inhibitor of spontaneous myogenic, neurogenic, and agonist-induced contractions in the rat portal vein. nih.gov This suggests a common inhibitory pathway for these different types of vascular smooth muscle contractions. nih.gov In isolated organ bath experiments, clevidipine demonstrated a concentration-dependent reduction in the contraction of both portal vein smooth muscle and heart papillary muscle. hres.ca This action was significantly more potent on vascular tissue, with a selectivity ratio of approximately 50. hres.ca
Myogenic and neurogenic mechanisms are fundamental to the regulation of vascular tone. Myogenic mechanisms refer to the intrinsic contractile response of smooth muscle to changes in pressure, while neurogenic mechanisms involve the regulation of vascular tone by the nervous system. nih.gov The ability of this compound to inhibit both pathways underscores its efficacy as a vasodilator.
Intracellular Calcium Dynamics
The primary mechanism of action for this compound is the inhibition of L-type calcium channels. nih.govchiesi.com.au These channels are crucial for mediating the influx of calcium into arterial smooth muscle cells during depolarization. chiesi.com.au By blocking these channels, clevidipine prevents the influx of calcium, which in turn inhibits intracellular phosphodiesterase and leads to an increase in guanosine (B1672433) monophosphate levels. nih.govresearchgate.net This cascade of events ultimately results in the inhibition of vascular smooth muscle contractility. nih.govresearchgate.net
Whole-cell patch clamp experiments conducted on isolated rabbit ventricular cells have confirmed that the primary mechanism of action is the inhibition of the calcium current through L-type calcium channels. hres.ca Similarly, in a profilin1 hypertensive mouse model, clevidipine was shown to induce vasodilation in phenylephrine-pre-constricted mesenteric arteries by blocking L-type calcium channels, thereby preventing calcium influx and subsequent vasoconstriction. mdpi.com
Pharmacodynamic Effects in Animal Models
Systemic Vascular Resistance Modulation in Anesthetized Animals
In anesthetized animal models, including rats and dogs, this compound consistently demonstrates its ability to reduce mean arterial blood pressure by decreasing systemic vascular resistance. hres.cachiesi.com.aumethapharm.comfda.gov This effect is dose-dependent. hres.ca In anesthetized beagle dogs, clevidipine induced relaxation of vascular smooth muscle, leading to a significant reduction in total peripheral resistance. hres.camethapharm.com Specifically, at the highest dose tested, it caused a 40% reduction in total peripheral resistance, which was accompanied by an increase in cardiac output due to a larger stroke volume. hres.camethapharm.com
Arterial vs. Venous Selectivity in Preclinical Studies
Preclinical studies have highlighted the arterial selectivity of this compound. hres.camethapharm.comnih.gov It primarily acts on resistance (arterial) blood vessels to lower systemic vascular resistance. hres.camethapharm.com A key finding from experiments in anesthetized rats and dogs is that clevidipine does not reduce cardiac filling pressure, also known as pre-load. hres.cachiesi.com.aumethapharm.com This lack of effect on venous capacitance vessels confirms its arterial selectivity. hres.cachiesi.com.aumethapharm.com This selective action on arterioles contributes to its favorable hemodynamic profile. hres.ca
Comparative Hypotensive Potency and Duration of Effect of R- and S-Enantiomers
Clevidipine is a racemic mixture of the (+)-S and (-)-R enantiomers. hres.camethapharm.comtandfonline.com In anesthetized spontaneously hypertensive rats (SHR), both enantiomers were found to have similar hypotensive potency and duration of effect as the racemic mixture. hres.camethapharm.comamazonaws.com This indicates that both the R- and S-enantiomers contribute to the antihypertensive activity of the drug. amazonaws.com
Further comparative studies in anesthetized SHR demonstrated that formulated clevidipine was more potent than nitroglycerin. hres.camethapharm.com Its potency was found to be similar to nicardipine (B1678738), and it was less potent than felodipine (B1672334) and isradipine. hres.camethapharm.com However, a key differentiator is its shorter duration of action compared to felodipine, isradipine, and nicardipine. hres.camethapharm.com The recovery time for clevidipine in anesthetized hypertensive rats was approximately 2 minutes, which was similar to glyceryltrinitrate but shorter than other calcium antagonists like felodipine (59 minutes). amazonaws.com
Table 1: Comparative Hypotensive Potency and Duration of Action
| Compound | Comparative Potency in Anesthetized SHR | Duration of Action/Recovery Time |
|---|---|---|
| This compound | Similar to racemic clevidipine and (-)-R-enantiomer hres.camethapharm.comamazonaws.com | Short-acting, recovery time ~2 mins hres.camethapharm.comamazonaws.com |
| (-)-R-Clevidipine | Similar to racemic clevidipine and (+)-S-enantiomer hres.camethapharm.comamazonaws.com | Short-acting, recovery time ~2 mins hres.camethapharm.comamazonaws.com |
| Nitroglycerin | Less potent than formulated clevidipine hres.camethapharm.com | Similar to clevidipine hres.camethapharm.com |
| Sodium Nitroprusside | Similar potency to nicardipine hres.camethapharm.com | Slightly shorter than clevidipine hres.camethapharm.com |
| Nicardipine | Similar potency to sodium nitroprusside hres.camethapharm.com | Longer-acting than clevidipine hres.camethapharm.com |
| Felodipine | More potent than formulated clevidipine hres.camethapharm.com | Longer-acting than clevidipine (recovery ~59 mins) hres.camethapharm.comamazonaws.com |
| Isradipine | More potent than formulated clevidipine hres.camethapharm.com | Longer-acting than clevidipine hres.camethapharm.com |
Reflex Tachycardia Responses in Animal Models
A predictable physiological response to a rapid decrease in blood pressure is reflex tachycardia. hres.ca In animal models, this compound has been observed to cause this effect. In conscious, but not anesthetized, animals, clevidipine produced a dose-dependent increase in heart rate. hres.camethapharm.com Similarly, in conscious, normotensive dogs, a 20% decrease in blood pressure was associated with a corresponding reflex tachycardia. amazonaws.com While this is an expected response, in some instances, the increase in heart rate can be pronounced. hres.ca
Table of Compounds
| Compound Name |
|---|
| This compound |
| (-)-R-Clevidipine |
| Clevidipine |
| Felodipine |
| Glyceryltrinitrate |
| Isradipine |
| Nicardipine |
| Nitroglycerin |
| Phenylephrine |
Cardioprotective Mechanisms in Ischemia/Reperfusion Models
(S)-Clevidipine has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia and reperfusion (I/R). The primary mechanism involves the blockade of L-type calcium channels, which mitigates the cytosolic calcium overload that is a key feature of I/R injury. ki.se Studies in animal models have shown that this action leads to a notable reduction in myocardial infarct size. ki.senih.gov
In anesthetized pigs subjected to 45 minutes of myocardial ischemia, subsequent reperfusion with clevidipine resulted in a 40% reduction in infarct size. nih.gov The timing of administration is a critical determinant of its protective efficacy. Research has shown that clevidipine limits infarct size when administered either during the early phase of ischemia or just prior to reperfusion. ki.se However, its administration late in the ischemic period does not appear to salvage myocardial tissue at risk, suggesting that calcium influx has variable pathophysiological importance during different phases of I/R injury. ki.se
The cardioprotective effects of clevidipine also appear to be mediated by local mechanisms within the jeopardized myocardial tissue, involving interactions with bradykinin (B550075) and nitric oxide (NO). ki.senih.gov Studies in anesthetized pigs revealed that the reduction in infarct size by clevidipine was abolished when co-administered with a bradykinin B2 receptor antagonist, HOE 140. nih.gov This abrogated effect was restored when an NO donor, S-nitroso-N-acetyl-D,L-penicillamine (SNAP), was added, suggesting the involvement of the bradykinin-NO pathway. nih.gov Similarly, the protective effect of clevidipine was negated by the NO synthase inhibitor L-NMMA, and this effect was reversed by the addition of the NO precursor L-arginine. nih.govoup.com These findings indicate that the cardioprotective action of clevidipine during late ischemia and early reperfusion is dependent on the local bioavailability of NO, which helps preserve coronary endothelial function. nih.govnih.govoup.com
While many studies support its cardioprotective role, some research has yielded different results. For instance, one study using a closed-chest porcine model of myocardial infarction induced by a 45-minute coronary occlusion found that clevidipine did not reduce infarct size. gu.se
Table 1: Summary of Cardioprotective Effects of (S)-Clevidipine in Ischemia/Reperfusion Animal Models
| Animal Model | Ischemia/Reperfusion Protocol | Key Findings | Reference(s) |
| Anesthetized Pigs | 45-minute myocardial ischemia | Reduced infarct size by 40%. | nih.gov |
| Langendorff-perfused Rat Hearts | N/A | Clevidipine did not affect spontaneous heart rate or atrio-ventricular conduction, unlike nifedipine (B1678770) and isradipine. | ki.se |
| Anesthetized Pigs | 45-minute LAD ligation followed by 240-minute reperfusion | Clevidipine administered via retrograde coronary venous infusion exerted cardioprotective effects. ki.se Protection is likely generated by local mechanisms. ki.se | ki.se |
| Anesthetized Pigs | 45-minute LAD ligation followed by 4-hour reperfusion | Clevidipine reduced infarct size from 87% to 60% of the area at risk. nih.gov This effect was abolished by HOE 140 (bradykinin B2 receptor antagonist) and restored by SNAP (NO donor). nih.gov | nih.gov |
| Anesthetized Pigs | 45-minute LAD ligation followed by 4-hour reperfusion | Clevidipine reduced infarct size from 86% to 59%. oup.com This effect was abolished by L-NMMA (NO synthase inhibitor) and restored by L-arginine (NO precursor). nih.govoup.com | nih.govoup.com |
| Closed-chest Landrace Pigs | 45-minute coronary occlusion | Clevidipine did not reduce infarct size in this specific model. | gu.se |
LAD: Left Anterior Descending coronary artery
Renal and Splanchnic Hemodynamic Effects in Animal Models
Preclinical studies indicate that (S)-clevidipine has specific effects on renal and splanchnic hemodynamics. In animal models, it has been shown to help maintain renal function and splanchnic blood flow, particularly when compared to other vasodilators. nih.govtandfonline.comnih.gov
In a study involving rats, renal function and splanchnic blood flow were better preserved when blood pressure was lowered with clevidipine compared to sodium nitroprusside. nih.gov Further research in rats demonstrated that repeated intravenous administration of clevidipine likely induced renal vasodilation, as evidenced by a decrease in urine flow. amazonaws.com Animal data also suggest a potential protective effect of clevidipine against renal injury resulting from ischemia and reperfusion. researchgate.netbiomedres.us
Regarding its effects on the splanchnic circulation, clevidipine has been observed to influence gastrointestinal motility. In conscious, normotensive rats, clevidipine reduced both gastric emptying and intestinal propulsion by approximately 30%. amazonaws.com This effect is consistent with the known physiological actions of calcium channel blockers. amazonaws.com
Table 2: Renal and Splanchnic Hemodynamic Effects of (S)-Clevidipine in Animal Models
| Animal Model | System Studied | Key Findings | Reference(s) |
| Rats | Renal & Splanchnic | Better maintenance of renal function and splanchnic blood flow compared to sodium nitroprusside. | nih.gov |
| Rats | Renal | Repeated IV dosing led to probable renal vasodilation (decreased urine flow). | amazonaws.com |
| Rats | Splanchnic (Gastrointestinal) | Reduced gastric emptying and intestinal propulsion by ~30%. | amazonaws.com |
| General Animal Studies | Renal | Suggests protection against renal injury caused by ischemia/reperfusion. | researchgate.netbiomedres.us |
Vasodilator Assessment in Hypertrophic Animal Models (e.g., Profilin1 transgenic mice)
The vasodilator properties of (S)-clevidipine have been assessed in specialized animal models that exhibit vascular hypertrophy, such as the profilin1 transgenic mouse model. researcher.life These mice overexpress profilin1, a protein involved in actin cytoskeleton regulation, and subsequently develop hypertension, making them a relevant model for studying antihypertensive drug effects on hypertrophic blood vessels. researcher.lifenih.gov
In one study, the effects of clevidipine on the hypertrophic mesenteric arteries of profilin1 transgenic mice were compared to those of sodium nitroprusside (SNP) and labetalol (B1674207) using wire myography. researcher.life The results indicated a significant difference in the vasodilator responses among the three drugs in the hypertrophic arteries of the transgenic mice when compared to their non-transgenic counterparts. researcher.life The research determined the half-maximal effective concentration (EC50) for each of the compounds, providing a quantitative comparison of their potency in this specific model of vascular hypertrophy. mdpi.com This research highlights the utility of using hypertrophic animal models to characterize the vascular effects of novel antihypertensive agents like clevidipine. researcher.lifedntb.gov.ua
Table 3: Comparative Vasodilator Assessment in Profilin1 Transgenic Mice
| Drug | Animal Model | Technique | Outcome | Reference(s) |
| Clevidipine | Profilin1 Hypertensive Transgenic Mice & Non-transgenic Controls | Wire Myography | Assessed the effect on hypertrophic mesenteric arteries. researcher.life A significant difference was found in the effects of the tested drugs on hypertrophic vessels compared to controls. researcher.life | researcher.lifedntb.gov.ua |
| Sodium Nitroprusside (SNP) | Profilin1 Hypertensive Transgenic Mice & Non-transgenic Controls | Wire Myography | Compared with clevidipine and labetalol. researcher.life EC50 values were determined. mdpi.com | researcher.lifemdpi.com |
| Labetalol | Profilin1 Hypertensive Transgenic Mice & Non-transgenic Controls | Wire Myography | Compared with clevidipine and SNP. researcher.life EC50 values were determined. mdpi.com | researcher.lifemdpi.com |
EC50: Half maximal effective concentration
Pharmacokinetic Disposition of S Clevidipine
Absorption and Distribution Studies
In Vitro Studies on Protein Binding
In vitro studies have demonstrated that clevidipine (B1669171) is extensively bound to plasma proteins. nih.govdrugbank.com Across various species, including humans, the protein binding of clevidipine and its enantiomers exceeds 99.5%. nih.gov This high degree of protein binding is a significant characteristic of the compound's pharmacokinetic profile. nih.gov
A stereoselective binding difference has been observed in humans, with the free fraction of (+)-S-Clevidipine being 0.43% compared to 0.32% for the (-)-R-enantiomer. nih.gov This difference in protein binding may contribute to the approximately 10% variation in the in vitro hydrolysis rates between the two enantiomers in human blood. nih.gov The binding capacity does not appear to be dependent on concentration. nih.gov
The concentration of albumin has been shown to affect the hydrolysis rate of clevidipine in red blood cells suspended in saline, indicating the influence of protein binding on its metabolism. nih.gov
Volume of Distribution in Preclinical Models
Preclinical studies in animal models have characterized the volume of distribution (Vd) for clevidipine. In anesthetized rats and dogs, clevidipine has been shown to reduce mean arterial blood pressure by decreasing systemic vascular resistance. chiesi.com.auchiesiusa.com
A pharmacokinetic study in hypertensive patients that evaluated the separate enantiomers found the steady-state volume of distribution (Vdss) for this compound to be 0.54 L/kg. biomedres.us In healthy male volunteers, the Vdss was determined to be 0.56 L/kg. biomedres.us Another study in patients undergoing cardiac surgery reported a Vd of 0.2 L/kg in arterial blood. methapharm.com The steady-state volume of distribution has also been reported as 0.17 L/kg in arterial blood. chiesi.com.aufda.gov
Table 1: Volume of Distribution of Clevidipine in Various Models
| Model | Parameter | Value (L/kg) | Reference |
| Hypertensive Patients | Vdss (this compound) | 0.54 | biomedres.us |
| Healthy Male Volunteers | Vdss | 0.56 | biomedres.us |
| Perioperative Hypertension (arterial) | Vd | 0.2 | methapharm.com |
| General | Vdss (arterial blood) | 0.17 | chiesi.com.aufda.gov |
This table is interactive. Users can sort and filter the data.
Metabolism and Biotransformation Pathways
Esterase-Mediated Hydrolysis in Blood and Extravascular Tissues
Clevidipine undergoes rapid metabolism through the hydrolysis of its ester linkage. chiesi.com.auchiesiusa.com This process is primarily mediated by esterases present in the blood and extravascular tissues. nih.govchiesi.com.auchiesiusa.com This rapid breakdown contributes to the drug's short half-life. nih.govscielo.brnih.gov The metabolism of clevidipine is not significantly affected by liver or kidney function due to this primary metabolic pathway. nih.govchiesi.com.auchiesiusa.com
The initial phase half-life of clevidipine is approximately one minute, which accounts for 85-90% of its elimination. nih.govchiesi.com.au The terminal elimination half-life is around 15 minutes. nih.govchiesi.com.au For the (+)-S-enantiomer specifically, the terminal elimination half-life has been reported to be approximately 11 minutes. biomedres.us
Studies have indicated that esterases located in red blood cells are of primary importance for the metabolism of clevidipine in the blood. nih.gov
Characterization of Metabolites (e.g., H152/81) and Their Biological Activity
The primary metabolic pathway for clevidipine, ester hydrolysis, results in the formation of a carboxylic acid metabolite, known as H152/81, and formaldehyde. chiesi.com.auchiesiusa.com H152/81 is considered inactive as an antihypertensive agent. nih.govchiesi.com.auchiesiusa.com In spontaneously hypertensive rats, H152/81 showed no effect on blood pressure at a dose 70 times higher than the dose of clevidipine required to lower arterial blood pressure by 30%. amazonaws.com
This primary metabolite is further processed through glucuronidation or oxidation to its corresponding pyridine (B92270) derivative. chiesi.com.aumethapharm.com The clearance of H152/81 is 0.03 L/h/kg, and it has a terminal half-life of approximately 9 hours. chiesi.com.aumethapharm.com
Investigations into Cytochrome P450 Enzyme Interaction
Investigations into the interaction of clevidipine and its primary metabolite, H152/81, with the cytochrome P450 (CYP) enzyme system have shown a low potential for clinically significant drug interactions via this pathway. scielo.brnih.govpatsnap.com
In vitro studies using cDNA-expressed enzymes revealed that clevidipine did not substantially inhibit CYP1A2, CYP2D6, or CYP2E1, with IC50 values greater than 70 µM. biomedres.us While it did show some inhibition of CYP2C9, CYP2C19, and CYP3A4 with IC50 values below 10 µM, it is considered unlikely to cause P450-related drug interactions at therapeutic concentrations. biomedres.us The primary metabolite, H152/81, demonstrated little to no inhibition of CYP enzyme activities, with IC50 values of 69 µM or higher. biomedres.us Further in vitro studies have confirmed that at concentrations achieved in clinical practice, clevidipine and its metabolites are not expected to inhibit or induce any CYP enzymes. methapharm.com
Elimination Kinetics of Enantiomers
Initial and Terminal Half-Lives of this compound and (-)-R-Clevidipine
Clevidipine is a racemic mixture, and its elimination from the body follows a multi-phasic pattern. hres.cahpfb-dgpsa.ca The elimination kinetics of the individual enantiomers, this compound and (-)-R-Clevidipine, have been studied, revealing minor differences between them. biomedres.usnih.gov
The elimination of both enantiomers is characterized by a very rapid initial phase followed by a slower terminal phase. For both this compound and (-)-R-Clevidipine, the initial half-life is approximately 2 minutes. biomedres.us This initial phase is significant, accounting for the majority of the drug's elimination. hres.cafda.govchiesiusa.com
The terminal half-life shows a slight difference between the two enantiomers. The terminal half-life for this compound is approximately 11 minutes, while for (-)-R-Clevidipine, it is approximately 8 minutes. biomedres.usnih.gov Despite these minor differences, from a pharmacokinetic standpoint, it has been concluded that using a single enantiomer would not offer any significant clinical advantages over the racemic mixture. nih.gov Following the cessation of infusion, a 90% decrease in the concentration of this compound is achieved in about 11 minutes. nih.gov
| Enantiomer | Initial Half-Life (minutes) | Terminal Half-Life (minutes) |
|---|---|---|
| This compound | ~2 | ~11 |
| (-)-R-Clevidipine | ~2 | ~8 |
Clearance Mechanisms and Rates in Preclinical Models
The primary mechanism for the clearance of clevidipine is hydrolysis by esterases in the blood and extravascular tissues. safeline.co.zalitfl.comresearchgate.net This rapid metabolism is a key feature of its pharmacokinetic profile and is unlikely to be affected by liver or kidney dysfunction. hres.casafeline.co.za In preclinical models, this rapid hydrolysis has been consistently observed.
Studies in anesthetized spontaneously hypertensive rats (SHR) have shown that both enantiomers of clevidipine have similar hypotensive potency and duration of effect as the racemic mixture. methapharm.com In these models, the recovery time for blood pressure after cessation of clevidipine infusion was rapid, at approximately 2 minutes, which was comparable to nitroglycerin but shorter than other calcium channel blockers like felodipine (B1672334). amazonaws.com
The clearance of clevidipine is high. researchgate.net In dogs, repeat-dose studies indicated a slight decrease in the rate of clevidipine hydrolysis over time, with the half-life of the rapid component increasing from 0.73 minutes on day 1 to 1.35 minutes on day 28. amazonaws.com The slower component's half-life also increased from 13.1 to 16.4 minutes over the same period in this preclinical model. amazonaws.com
The clearance values for the individual enantiomers have been determined in human studies, with the mean blood clearance for (-)-R-clevidipine being 0.103 L/min/kg and for this compound being 0.096 L/min/kg. biomedres.usnih.gov Both enantiomers are considered high-clearance compounds. nih.gov The protein binding of both S- and R-clevidipine is greater than 99.5% in plasma from various species, including humans. researchgate.net A slight stereoselective binding has been observed in human blood, which may account for the minor differences seen in their in vitro hydrolysis rates. researchgate.net
| Enantiomer | Mean Blood Clearance (L/min/kg) | Volume of Distribution at Steady State (L/kg) |
|---|---|---|
| This compound | 0.096 | 0.54 |
| (-)-R-Clevidipine | 0.103 | 0.39 |
Analytical Methodologies for S Clevidipine and Its Metabolites
Chromatographic Techniques for Separation and Quantification
A variety of chromatographic techniques have been developed and utilized for the separation and quantification of (+)-S-Clevidipine and its metabolites. These methods offer varying degrees of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection has been used for the analysis of this compound and its primary metabolite. However, for high-throughput pharmacokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. nih.gov
Several LC-MS/MS methods have been developed for the simultaneous determination of this compound and its metabolite H152/81 in biological matrices like human plasma and whole blood. nih.govresearchgate.net These methods typically involve reversed-phase chromatography.
One validated LC-MS/MS method utilizes an ACE Excel 2 Phenyl column (50 × 2.1 mm) with a gradient elution of 2 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724). nih.gov Another method employs an ACE Excel 3 μm SuperC18 column (2.1 × 50 mm) with a gradient of 10 mM ammonium acetate water solution and methanol (B129727). researchgate.net For analysis in dog plasma, an XB C18 column (2.1mm × 50mm, 3.5μm) with an isocratic mobile phase of acetonitrile and 20mM ammonium acetate buffer (pH 7.0) has been used. researchgate.net
Detection is commonly performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net Both positive and negative electrospray ionization (ESI) modes have been reported. nih.govresearchgate.net For instance, one method uses positive ESI with transitions of m/z 473.1→338.1 for clevidipine (B1669171) and m/z 356.0→324.0 for H152/81. nih.govnih.gov Another method utilizes negative ESI with transitions of m/z 454.1 → 234.0 for clevidipine and m/z 354.0 → 208.0 for H152/81. researchgate.net
A dispersive liquid–liquid microextraction (DLLME) method combined with HPLC-UV has also been developed for the preconcentration and determination of clevidipine and its primary metabolite in plasma samples. oup.com This technique offers high enrichment factors and avoids the need for derivatization. oup.com
| Technique | Column | Mobile Phase | Detection | Linearity Range (Clevidipine) | Linearity Range (H152/81) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | ACE Excel 2 Phenyl (50 × 2.1 mm) | 2 mM Ammonium Acetate in Water and Acetonitrile (Gradient) | ESI+ MRM | 0.1–30 ng/mL | 2–600 ng/mL | nih.gov |
| LC-MS/MS | ACE Excel 3 μm SuperC18 (2.1 × 50 mm) | 10 mM Ammonium Acetate in Water and Methanol (Gradient) | ESI- MRM | 0.100–40.0 ng/mL | 5.00–400 ng/mL | researchgate.net |
| LC-MS/MS | XB C18 (2.1mm × 50mm, 3.5μm) | Acetonitrile and 20mM Ammonium Acetate buffer (pH 7.0) (40:60, v/v) (Isocratic) | MRM | 0.15-200 ng/mL | 10-2000 ng/mL | researchgate.net |
| HPLC-UV | Diamonsil-C18 (250 mm x 4.6 mm, 5 mm) | Not Specified | UV | 2.5–800 ng/mL | 5.0–12,000 ng/mL | oup.com |
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated enhancement of thin-layer chromatography, offering benefits such as automation, increased sensitivity, and reduced sample preparation. asiapharmaceutics.infoscribd.com This technique is valuable for the qualitative and quantitative analysis of various substances, including pharmaceuticals. asiapharmaceutics.infomdpi.com HPTLC methods are known for being rapid and cost-effective. mdpi.commdpi.com For separation, HPTLC utilizes pre-coated plates with a stationary phase, often silica (B1680970) gel, and a mobile phase to separate the components of a mixture. scribd.commdpi.com The use of smaller particle sizes in HPTLC plates leads to more compact spots and better separation. asiapharmaceutics.info While specific applications for this compound are not detailed in the provided context, HPTLC is a viable technique for the analysis of drug compounds and their impurities.
Capillary Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for the quantitative determination of this compound in whole blood. oup.comnih.gov One method utilizes negative ion chemical ionization (NICI) for detection, which allows for the quantification of low levels of the drug. oup.comoup.com This approach involves liquid-liquid extraction of the drug from the blood sample prior to GC-MS analysis. nih.gov The limit of quantification for clevidipine using this method has been reported as 0.5 nmol/L. nih.govresearchgate.net However, a significant drawback of using GC-MS for the simultaneous analysis of clevidipine and its acidic metabolite is the necessity of a derivatization step for the metabolite, which can be a tedious process. oup.comoup.com
High-Performance Thin-Layer Chromatography (HPTLC)
Method Validation Parameters: Specificity, Accuracy, Linearity, Precision, and Robustness
Validation of analytical methods is essential to ensure their reliability and reproducibility. The validation of methods for this compound and its metabolites is performed according to established guidelines, assessing parameters such as specificity, accuracy, linearity, precision, and robustness. oup.comnih.gov
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix is crucial. oup.com For LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation and mass spectrometric detection of specific precursor-to-product ion transitions. nih.govresearchgate.net
Accuracy and Precision: Accuracy is determined by comparing the measured concentration to the true concentration, while precision measures the closeness of repeated measurements. For this compound and H152/81, intra- and inter-batch precision are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.govresearchgate.net For example, one LC-MS/MS method reported accuracy ranging from 101.5% to 105.6% for clevidipine and 96.7% to 105.3% for H152/81. The precision, expressed as the coefficient of variation, is generally required to be within ±15% (±20% at the LLOQ). nih.gov
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed over a specified concentration range. For LC-MS/MS methods for this compound, linearity has been demonstrated over ranges such as 0.1–30 ng/mL and 0.100 to 40.0 ng/mL, with correlation coefficients (r) typically greater than 0.99. nih.govresearchgate.net
Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. oup.com
| Parameter | Clevidipine | H152/81 | Reference |
|---|---|---|---|
| Linearity Range | 0.1–30 ng/mL | 2.0–600 ng/mL | nih.gov |
| Correlation Coefficient (r) | >0.9951 | >0.9951 | nih.gov |
| LLOQ | 0.1 ng/mL | 2.0 ng/mL | nih.gov |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | nih.gov |
| Precision (RSD%) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) | nih.gov |
Sample Preparation Techniques for Bioanalytical Studies (e.g., Esterase Stabilization)
The rapid hydrolysis of this compound by esterases in blood necessitates specific sample preparation techniques to ensure its stability during collection and analysis. nih.gov
A critical step is the inhibition of esterase activity immediately upon blood collection. researchgate.netresearchgate.net This is often achieved by using collection tubes containing an esterase inhibitor, such as sodium fluoride. researchgate.netresearchgate.net Additionally, antioxidants like ascorbic acid may be added to prevent oxidative degradation. researchgate.netresearchgate.net Some methods also utilize denaturants like methanol to inhibit esterase activity. researchgate.net
For the extraction of this compound and its metabolites from biological matrices, several techniques are employed:
Liquid-Liquid Extraction (LLE): This is a common technique where the analytes are partitioned from the aqueous biological sample into an immiscible organic solvent. nih.govresearchgate.net Solvents like methyl tert-butyl ether (MTBE) and ethyl acetate have been used. nih.govresearchgate.net
Protein Precipitation (PPT): This method involves adding a solvent, such as acetonitrile, to precipitate proteins from the plasma or blood sample. researchgate.netresearchgate.net The supernatant containing the analytes is then collected for analysis.
Dispersive Liquid-Liquid Microextraction (DLLME): This is a microextraction technique that uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors. oup.comoup.com
The choice of sample matrix is also an important consideration. Whole blood is often recommended over plasma for the analysis of this compound as it can reduce the sample volume required and shorten the time between collection and storage, further minimizing the risk of degradation. nih.gov
Quantification of Degradation Products and Impurities
The analysis of impurities and degradation products is a critical aspect of quality control for pharmaceutical substances. oup.comwdh.ac.id For this compound, impurities can arise from the manufacturing process or from the degradation of the active ingredient over time. google.com
Forced degradation studies are conducted under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products. oup.com A reversed-phase HPLC (RP-HPLC) method has been developed to separate and quantify potential impurities in clevidipine butyrate (B1204436). oup.comnih.gov This method was validated according to ICH guidelines and demonstrated to be specific, accurate, and sensitive for routine quality control and stability studies. oup.comnih.gov
Under stress conditions, several degradation products of clevidipine butyrate have been identified. oup.com One notable degradation pathway is oxidation, which can be induced by exposure to light and oxygen, leading to the formation of impurities such as H324/78. google.com The levels of these impurities can be minimized by protecting the pharmaceutical composition from light and oxygen during manufacturing and storage. google.com Quantification of these impurities can be achieved using standard analytical procedures, such as creating standard curves or by calculating a relative response factor (RRF) if a standard is available. google.com
Degradation Pathways and Stability Profiles of Clevidipine Formulations
Hydrolytic Degradation Mechanisms and Products
The primary degradation pathway for clevidipine (B1669171) is hydrolysis. researchgate.net This process is primarily mediated by esterases present in the blood and extravascular tissues, leading to the rapid breakdown of the parent drug. drugbank.comhres.canih.govchiesiusa.com
The ester linkage in the clevidipine molecule is the site of hydrolytic cleavage. This reaction results in the formation of two main inactive metabolites:
A primary carboxylic acid metabolite (H152/81) google.comgoogleapis.comlitfl.com
Formaldehyde hres.canih.govchiesiusa.comlitfl.com
The carboxylic acid metabolite, H152/81, is pharmacologically inactive as an antihypertensive agent. hres.canih.govchiesiusa.comamazonaws.com It is further metabolized in the body through glucuronidation or oxidation to its corresponding pyridine (B92270) derivative before excretion. hres.canih.govchiesiusa.comlitfl.comchiesi.com.au
Studies have shown that clevidipine undergoes significant degradation under hydrolytic stress conditions. researchgate.net The rate of hydrolysis is a key factor in its ultrashort half-life of approximately one minute in the initial phase. researchgate.netnih.gov
Oxidative Degradation Mechanisms and Products
Oxidation is another significant degradation pathway for clevidipine, primarily affecting the dihydropyridine (B1217469) ring. veeprho.com This process leads to the formation of the pyridine analog of clevidipine, an impurity known as H324/78 . epo.orggoogle.comgoogleapis.com
The formation of H324/78 is a result of the aromatization of the dihydropyridine ring. This oxidative degradation can compromise the purity and potency of clevidipine formulations. google.comgoogleapis.com Minimizing exposure to oxygen during the manufacturing and storage of clevidipine formulations is a strategy employed to reduce the formation of this impurity. epo.org The inclusion of antioxidants in the formulation can also help to inhibit this oxidation pathway. googleapis.com
Photolytic Degradation Mechanisms and Products
Clevidipine is known to be photosensitive, and exposure to light can induce its degradation. veeprho.comgoogle.comgoogle.comfda.govglobalrph.com Photodegradation contributes to the formation of various impurities, impacting the stability of the drug. veeprho.com
To mitigate photolytic degradation, clevidipine vials are recommended to be stored in their cartons to protect them from light. fda.govglobalrph.comnih.govchiesiusa.com However, protection from light is not required during the administration of the infusion. fda.govglobalrph.comnsw.gov.au The specific products of photolytic degradation are not as extensively detailed in the provided results as those from hydrolysis and oxidation, but it is a recognized instability factor.
Thermal Stability Profiles
Clevidipine formulations are sensitive to heat. google.comgoogle.comgoogle.com Elevated temperatures can accelerate the degradation of clevidipine, leading to an increased level of impurities. googleapis.com For instance, the degradation of the impurity H168/79 is known to be faster at temperatures above 25°C compared to refrigerated conditions (below 5°C). googleapis.com
Due to its thermal lability, clevidipine emulsions require specific storage conditions. Vials are typically stored refrigerated at 2-8°C (36-46°F) and should not be frozen. fda.govglobalrph.comnsw.gov.au Vials can be transferred to room temperature (25°C) for a limited period of up to two months, but they cannot be returned to the refrigerator after this. fda.govglobalrph.comrevistafarmaciahospitalaria.es
Identification and Structural Elucidation of Major Impurities
Several degradation products of clevidipine have been identified and characterized. The formation of these impurities is a result of the hydrolytic, oxidative, and subsequent degradation pathways.
A proposed degradation pathway suggests the following sequence:
Hydrolysis: Clevidipine hydrolyzes to form H152/81 , a dihydropyridine carboxylic acid. google.comgoogleapis.com
Decarboxylation and Oxidation: H152/81 can then undergo decarboxylation to form H168/79 . google.comgoogleapis.com Subsequently, H168/79 can be oxidized to form H207/59 . google.comgoogleapis.com
Further Hydrolysis and Cyclization: The impurity H168/79 can also undergo hydrolysis to form a diketo ester, H207/36 . google.comgoogleapis.com This intermediate can then cyclize to form substituted cyclohexenone derivatives. google.comgoogleapis.com
Oxidation: As previously mentioned, clevidipine can be directly oxidized to form its pyridine analog, H324/78 . google.comgoogleapis.com
Another identified degradation product is H152/66 . google.comgoogle.comgoogleapis.com
Interactive Table: Major Clevidipine Impurities and Their Formation
| Impurity Code | Chemical Name/Description | Formation Pathway |
| H152/81 | Dihydropyridine carboxylic acid metabolite | Primary product of clevidipine hydrolysis. google.comgoogleapis.com |
| H168/79 | Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | Formed from the decarboxylation of H152/81. google.comgoogleapis.com |
| H207/59 | Pyridine analog of H168/79 | Formed from the oxidation of H168/79. google.comgoogleapis.combroadbio.comchemicalbook.com |
| H324/78 | Pyridine analog of clevidipine | Formed by the oxidation of the dihydropyridine ring of clevidipine. epo.orggoogle.comgoogleapis.com |
| H152/66 | Identified degradation product | Part of the known degradation pathway. google.comgoogle.comgoogleapis.com |
| H207/36 | Diketo ester | Formed from the hydrolysis of H168/79. google.comgoogleapis.com |
Influence of Formulation Excipients on Chemical Stability
The formulation of clevidipine as a lipid emulsion is necessary due to its poor water solubility. epo.orgamazonaws.com However, the excipients used in this emulsion can influence its chemical stability. The emulsion typically contains soybean oil, glycerin, egg yolk phospholipids, and sodium hydroxide (B78521) to adjust the pH. nih.govamazonaws.comhpfb-dgpsa.ca
Lipid Emulsion Components: The oil-in-water emulsion protects clevidipine from immediate hydrolysis in an aqueous solution. googleapis.com However, the lipid components themselves can pose stability challenges. For instance, patients with defective lipid metabolism cannot use this formulation. chiesiusa.comchiesi.com.audrugs.com The lipid content also places a restriction on the maximum daily dose. nsw.gov.audrugs.com The emulsion can support microbial growth, necessitating strict aseptic techniques during handling and limiting the use of a vial to 12 hours after puncture. hres.cachiesiusa.comchiesi.com.au
pH: The pH of the formulation is adjusted to a range of 6.0 to 8.8. nih.govgoogleapis.com The stability of clevidipine and the potential for degradation are sensitive to the pH of the medium. Extreme pH conditions can lead to the formation of isomeric impurities or tautomers. veeprho.com The controlled pH of the emulsion is therefore critical for maintaining the chemical integrity of the drug.
Preclinical Drug Drug Interaction Studies
Pharmacodynamic Synergism with Other Antihypertensive Agents in Animal Models
Preclinical studies in various animal models have been conducted to understand the pharmacodynamic effects of clevidipine (B1669171) when used in conjunction with or compared to other antihypertensive agents. These studies provide insight into its potential for synergistic or additive effects in controlling blood pressure.
Experiments in anesthetized rats and dogs have established that clevidipine lowers mean arterial blood pressure by reducing systemic vascular resistance. medscape.comchiesi.com.au It acts on arterial resistance vessels without affecting venous capacitance vessels, and therefore does not reduce cardiac filling pressure (preload). medscape.comchiesi.com.au In anesthetized, spontaneously hypertensive rats (SHR), formulated clevidipine was found to be more potent than nitroglycerin. semanticscholar.orghres.ca Its potency was comparable to nicardipine (B1678738) but less than that of felodipine (B1672334) and isradipine. semanticscholar.orghres.ca However, clevidipine demonstrated a shorter duration of action than nicardipine, felodipine, and isradipine. semanticscholar.orghres.ca
A study utilizing a profilin1 hypertensive transgenic mouse model assessed the vasodilator effect of clevidipine on hypertrophic mesenteric arteries and compared it to sodium nitroprusside (SNP) and labetalol (B1674207). nih.gov The results indicated that higher concentrations of all three drugs were needed to achieve relaxation in the hypertrophic arteries of the transgenic mice compared to the non-transgenic controls. nih.gov However, the concentration of clevidipine required to produce the same effect in both normal and hypertrophic arteries showed a smaller increase (2-fold) compared to SNP (3-fold) and labetalol (3.5-fold). nih.gov This suggests that clevidipine may have a more consistent effect in the presence of vascular hypertrophy. nih.govbiomedres.us
Table 1: Comparative Vasodilator Efficacy in Profilin1 Hypertensive Mouse Model
In anesthetized beagle dogs, clevidipine induced a dose-dependent reduction in total peripheral resistance, leading to an increase in cardiac output due to a higher stroke volume, without demonstrating negative inotropic, chronotropic, or dromotropic effects. semanticscholar.orghres.ca
Investigations into Enzyme Induction/Inhibition Potential (e.g., CYP enzymes)
The potential for (+)-S-Clevidipine and its primary inactive metabolite, H152/81, to cause drug-drug interactions through the induction or inhibition of cytochrome P450 (CYP) enzymes has been investigated in vitro. fda.gov These studies are crucial as patients receiving clevidipine are often co-medicated. fda.gov
In vitro studies using human liver microsomes and cDNA-expressed enzymes have shown that at concentrations achieved in clinical practice, clevidipine and its metabolites are unlikely to inhibit or induce any CYP enzyme to a clinically significant extent. medscape.comnih.gov
Enzyme Induction: The induction potential of clevidipine was examined in primary human hepatocytes at concentrations of 1, 10, and 100 µM. fda.gov
CYP3A4: Clevidipine was found to be an inducer of CYP3A4 at concentrations of 10 µM and 100 µM. fda.gov The induction response at 100 µM was approximately 20% of that observed with the potent inducer rifampicin. fda.gov The primary metabolite, H152/81, showed a similar induction response for CYP3A4. fda.gov
CYP1A2 and CYP2C9: No significant induction of CYP1A2 or CYP2C9 was observed at the tested concentrations of clevidipine. fda.gov
Enzyme Inhibition: The inhibitory potential of clevidipine and H152/81 was assessed using cDNA-expressed enzymes. fda.gov
Clevidipine inhibited the activities of CYP2C9, CYP2C19, and CYP3A4 with IC50 values below 10 µM. fda.gov
The activities of CYP1A2, CYP2D6, and CYP2E1 were not substantially inhibited, with IC50 values greater than 70 µM. fda.gov
The primary metabolite, H152/81, showed little to no inhibition of these enzymes, with IC50 values of 69 µM or higher. fda.gov
The inhibitory constant (Ki) values for clevidipine were determined to be 1.7 µM for CYP2C9 and 3.3 µM for CYP2C19. fda.gov For CYP3A4, the Ki values were 8.3 µM and 2.9 µM when using testosterone (B1683101) and midazolam as substrates, respectively. fda.gov These concentrations are noted to be at least 10 times higher than the typical peak plasma concentrations of clevidipine observed clinically. fda.gov
Based on these in vitro findings, it is considered highly unlikely that clevidipine or its major metabolite would lead to clinically significant drug interactions related to cytochrome P450 enzymes at therapeutic doses. medscape.comfda.gov
Table 2: In Vitro CYP450 Enzyme Induction and Inhibition Profile of this compound
Pharmacodynamic Interactions with Anesthetic Agents
Given its primary use in perioperative settings, the interaction of this compound with various anesthetic agents has been a subject of preclinical investigation.
A study investigated the effect of clevidipine on the potency of the volatile anesthetic isoflurane (B1672236) in Sprague-Dawley rats and mongrel dogs. In rats, clevidipine administered at 20 nmol/kg/min and 40 nmol/kg/min produced a small but statistically significant reduction in the minimal alveolar concentration (MAC) of isoflurane required to prevent movement in response to a noxious stimulus. The MAC was reduced from a control value of 1.40% to 1.23% and 1.27%, respectively. In dogs, however, a continuous infusion of clevidipine at 6 nmol/kg/min for two hours did not affect the MAC awake or the time to awakening from isoflurane anesthesia. The study concluded that clevidipine has a mild reducing effect on the MAC of isoflurane but does not prolong the duration of sleep.
In vitro studies have also examined the effect of common anesthetic drugs on the hydrolysis of clevidipine in human blood. The rate of hydrolysis of clevidipine to its primary metabolite was not significantly affected by thiopental (B1682321) sodium, propofol, isoflurane, morphine, or diltiazem. However, the hydrolysis rate was found to be increased by fentanyl and decreased by the neuromuscular blocking agents pancuronium (B99182) bromide and vecuronium (B1682833) bromide.
Table 3: Effect of Anesthetic Agents on In Vitro Clevidipine Hydrolysis
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Clevidipine |
| Diltiazem |
| Felodipine |
| Fentanyl |
| H152/81 |
| Isoflurane |
| Isradipine |
| Labetalol |
| Midazolam |
| Morphine |
| Nicardipine |
| Nitroglycerin |
| Pancuronium bromide |
| Propofol |
| Rifampicin |
| Sodium Nitroprusside (SNP) |
| Testosterone |
| Thiopental sodium |
Future Directions in S Clevidipine Research
Advanced Preclinical Models for Comprehensive Pharmacological Evaluation
Initial preclinical evaluation of clevidipine (B1669171) was conducted in various animal models, including anesthetized and conscious spontaneously hypertensive rats (SHR), normotensive rats, and dogs. amazonaws.comhres.ca These studies established its fundamental pharmacodynamic profile, such as its dose-dependent hypotensive effects, high vascular selectivity, and rapid reversal of action. researchgate.netamazonaws.comhres.ca In vitro work using rat neuronal cell cultures also helped quantify its inhibitory action on calcium influx. amazonaws.com
However, the interpretation of some early toxicology studies was impeded by the use of the Intralipid vehicle, which itself induced certain physiological and histopathological changes. amazonaws.com This highlights a need for more advanced and refined preclinical models. Future research should focus on:
Organ-Specific and Disease-Specific Models: Moving beyond general hypertension models to investigate the effects of (+)-S-Clevidipine in models of specific organ damage, such as hypertensive nephropathy or cardiomyopathy. Animal studies have already suggested a potential protective role against myocardial and renal injury from ischemia and reperfusion, a finding that warrants deeper investigation in more sophisticated models. researchgate.net
Humanized Animal Models: Employing genetically engineered models that express human L-type calcium channel variants to provide a more direct translation of pharmacological effects to human physiology.
Advanced Imaging Techniques: Integrating advanced in vivo imaging techniques (e.g., intravital microscopy, functional MRI) with traditional hemodynamic monitoring to visualize and quantify the microvascular effects of this compound in real-time within specific organ beds.
Models for Special Populations: There is a recognized need for further studies in frail populations. frontiersin.org Developing preclinical models that mimic the comorbidities often seen in these patients (e.g., diabetes, chronic kidney disease) would allow for a more comprehensive evaluation of the compound's pharmacology in these complex scenarios.
Development of Novel Synthetic Routes for Enhanced Enantiomeric Purity and Yield
Clevidipine is manufactured as a racemic mixture, with both enantiomers reported to be equipotent in their antihypertensive effect. researchgate.netfda.gov However, the development of enantioselective syntheses is a key area of modern pharmaceutical chemistry to ensure consistency and eliminate the potential for unforeseen effects from an unwanted enantiomer. Early synthetic routes for clevidipine had drawbacks, such as the need for chromatographic purification, which is often expensive and not ideal for industrial-scale production. google.com
Recent advancements have focused on creating more efficient, higher-yield, and purer synthetic pathways. These new strategies are designed to be more environmentally friendly and industrially scalable. google.com Key future directions include:
Asymmetric Synthesis: Developing a robust asymmetric Hantzsch reaction or similar cyclocondensation that directly yields the (+)-S enantiomer with high enantiomeric excess (ee), bypassing the need for chiral resolution of a racemic mixture.
Enzymatic Resolution: Exploring the use of specific enzymes (e.g., lipases, esterases) for the kinetic resolution of a racemic intermediate or the final clevidipine molecule, a method known for its high selectivity and environmentally benign conditions.
Crystallization-Induced Dynamic Resolution: Applying techniques like crystallization-induced dynamic resolution, which has been used effectively for other complex chiral molecules, could provide a highly efficient method to isolate this compound in high yield and purity (>99% ee). beilstein-journals.org
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Classical Hantzsch Reaction & Alkylation | Involves condensation followed by alkylation with chloromethyl butyrate (B1204436). Often requires chromatographic purification. | Established but less efficient for industrial scale-up and enantiomeric purity. | google.comgoogle.com |
| Improved Hantzsch-like Condensation | Direct reaction of a benzylidene butyrate intermediate with methyl-3-amino-crotonate. | High purity and yield, avoids impurities similar to the final product, industrially feasible. | google.combeilstein-journals.orggoogle.com |
| Resolution of Racemic Acids | Separation of diastereomeric salts formed by reacting a racemic dihydropyridine (B1217469) carboxylic acid with a chiral base (e.g., cinchonine). | A proven method for obtaining enantiopure dihydropyridines. | rsc.org |
| Asymmetric Synthesis / Chiral Auxiliaries | Incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction, followed by its removal. | Direct formation of the desired enantiomer, potentially leading to higher enantiomeric purity. | rsc.org |
Long-Term Stability Research on Diverse Formulation Strategies
A significant challenge for clevidipine is its physicochemical properties: it is practically insoluble in water and chemically unstable in aqueous environments. epo.orgnih.gov This necessitated its development as a 20% soybean oil-in-water emulsion (Cleviprex®). chiesiusa.comepo.org While this formulation enables intravenous administration, it has several limitations:
Refrigerated Storage: The emulsion requires long-term storage at 2–8 °C to maintain stability. fda.govwikipedia.org
Limited In-Use Stability: Once a vial is opened, it must be discarded within 12 hours due to the risk of microbial growth, as the lipid emulsion can support it. epo.org
Lipid Load: The high lipid content can be a concern for patients with hyperlipidemia or other lipid metabolism disorders. epo.org
Consequently, a major focus of future research is the development of novel formulations to overcome these issues. The primary goal is to create a formulation that is stable at room temperature, reduces or eliminates the lipid load, and is resistant to microbial growth, all while preserving the signature rapid-onset/offset pharmacokinetic profile. epo.orggoogle.com Potential strategies include:
Aqueous Nanoparticle Suspensions: Developing clevidipine nanoparticles that can be suspended in an aqueous medium. The challenge is to design these nanoparticles to allow for immediate drug release rather than the controlled or delayed release typical of many nanoparticle systems, which would alter the drug's rapid action. epo.org
Novel Excipients: Investigating alternative stabilizers and antimicrobial agents to replace or reduce the concentration of EDTA and lipids in the current formulation. google.com
Lyophilization (Freeze-Drying): Creating a lyophilized powder form of this compound that can be reconstituted with a sterile aqueous diluent immediately before administration. This would significantly improve long-term storage stability at ambient temperatures.
| Formulation Type | Storage Condition | In-Use Stability (Post-Opening) | Key Limitations | Reference |
|---|---|---|---|---|
| Current Oil-in-Water Emulsion (Cleviprex®) | Refrigerated (2-8°C) for long-term (up to 36 months for 100 mL vial). Can be at room temp for up to 2 months. | Must be discarded within 12 hours. | Requires cold chain, high lipid load, potential for microbial growth. | fda.govepo.orgwikipedia.org |
| Future Aqueous Nanoparticle Suspension | Goal: Stable at ambient temperature. | Goal: Enhanced stability. | Challenge: Must maintain immediate-release profile, not controlled-release. | epo.org |
| Future Lyophilized Powder | Goal: Stable at ambient temperature. | Stable after reconstitution for a defined period. | Requires reconstitution step prior to administration. | N/A |
Detailed Characterization of Enantiomer-Specific Pharmacodynamics Beyond Initial Hypotensive Potency
Clevidipine is administered as a racemate, and preclinical studies in anesthetized hypertensive rats have indicated that the (+)-S and (-)-R enantiomers possess similar hypotensive potency and duration of effect. amazonaws.comhres.camethapharm.com Pharmacokinetic studies in humans have revealed only minor differences between them. Following infusion of the racemate, the terminal elimination half-life was found to be slightly longer for this compound (approximately 11 minutes) compared to (-)-R-clevidipine (approximately 8 minutes). biomedres.usnih.gov There are also small differences in the volume of distribution, which may be due to differential protein binding. nih.gov Based on these pharmacokinetic similarities, it has been suggested that using a single enantiomer might not offer significant clinical advantages. nih.gov
However, a full pharmacodynamic characterization goes beyond hypotensive potency. It is possible that the enantiomers differ in more subtle ways that could be clinically relevant. Future research should therefore focus on:
Receptor Subtype Selectivity: Investigating whether the enantiomers have different affinities or activities at various subtypes of L-type calcium channels present in different tissues (e.g., vascular smooth muscle vs. cardiac muscle).
Off-Target Effects: Characterizing any potential interactions of the individual enantiomers with other ion channels or receptors, even at concentrations higher than those required for the primary therapeutic effect. One study noted some binding to thromboxane (B8750289) A2 receptors at concentrations 100-fold higher than clinical ones for the racemate. amazonaws.com
Differential Effects on Cellular Processes: Exploring enantiomer-specific effects on intracellular signaling pathways, gene expression, or cellular processes like apoptosis and proliferation, particularly in the context of the observed organ-protective effects in animal models. researchgate.net
Electrophysiological Effects: A detailed comparison of the electrophysiological effects of each enantiomer on cardiac tissue to confirm that both are equally devoid of effects on cardiac repolarization. hres.ca
While current data points towards equipotency, a more granular investigation is required to definitively rule out any enantiomer-specific pharmacodynamic differences that could be harnessed for therapeutic benefit or that might contribute to variability in patient response.
Application of Computational Chemistry and Modeling Approaches (e.g., QSAR, Molecular Docking)
Computational chemistry provides powerful tools for accelerating drug discovery and optimizing drug candidates. dergipark.org.trkallipos.gr For dihydropyridines like clevidipine, methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable. dergipark.org.trresearchgate.net These approaches can be instrumental in the future development of this compound analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR could be used to:
Predict the hypotensive potency of novel, structurally similar analogs before they are synthesized.
Identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that are crucial for activity at the L-type calcium channel.
Design new molecules with potentially improved properties, such as enhanced stability or modified pharmacokinetics, by altering the structure based on the model's predictions.
Molecular Docking: This technique simulates the interaction between a ligand (e.g., this compound) and its target protein (the L-type calcium channel). Molecular docking studies would enable researchers to:
Visualize the binding pose of this compound within the calcium channel, identifying key amino acid residues involved in the interaction.
Understand the molecular basis for its high vascular selectivity.
Compare the binding modes of the (+)-S and (-)-R enantiomers to explain why they are equipotent.
Screen virtual libraries of new compounds to identify those with a high probability of binding to the target, prioritizing synthetic efforts.
The application of these computational tools can significantly de-risk, streamline, and accelerate the research and development process for the next generation of compounds related to this compound.
| Method | Principle | Potential Application for this compound | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in the physicochemical properties of compounds with changes in their biological activity to build a predictive statistical model. | Design novel analogs with optimized potency and physicochemical properties (e.g., stability); predict activity before synthesis. | dergipark.org.tr |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger target molecule (e.g., a protein receptor) to form a stable complex. | Elucidate the binding mechanism to the L-type calcium channel; understand enantiomer equipotency; screen for new potential binders. | dergipark.org.trmdpi.com |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to calculate the electronic structure of molecules. | Calculate the molecular descriptors (e.g., energy levels, charge distribution) needed as input for robust QSAR models. | dergipark.org.trresearchgate.net |
常见问题
Q. What are the key considerations for designing experiments to assess the enantiomeric purity of (+)-S-Clevidipine in synthetic pathways?
Methodological Answer: Enantiomeric purity evaluation requires chiral resolution techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or capillary electrophoresis. Validate results using nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents and compare retention times against racemic standards. Ensure reproducibility by adhering to ICH guidelines for analytical method validation (specificity, accuracy, precision) .
Q. How can researchers validate the mechanism of action of this compound in vascular smooth muscle cells?
Methodological Answer: Use calcium flux assays (e.g., Fura-2 AM fluorescence) to quantify L-type calcium channel blockade. Pair this with patch-clamp electrophysiology to confirm direct channel interaction. Include negative controls (e.g., inactive enantiomers) and positive controls (e.g., nifedipine). Statistical analysis should account for inter-experimental variability using ANOVA with post-hoc corrections .
Q. What analytical methods are most reliable for quantifying this compound metabolites in plasma samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated clevidipine) ensures specificity. Validate methods per FDA bioanalytical guidelines, including matrix effect studies and stability testing under varying pH/temperature conditions. Use pharmacokinetic modeling (non-compartmental analysis) to interpret metabolite kinetics .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., protein binding, first-pass metabolism) or model-specific variables (e.g., species differences in cytochrome P450 activity). Conduct interspecies comparative studies with physiologically based pharmacokinetic (PBPK) modeling. Validate findings using ex vivo vascular reactivity assays and in silico docking simulations to assess target binding affinity under physiological conditions .
Q. What experimental strategies can isolate the stereochemical effects of this compound from its R-enantiomer in pharmacological studies?
Methodological Answer: Synthesize enantiomerically pure batches via asymmetric catalysis or enzymatic resolution. Employ cell-based assays (e.g., HEK293 cells expressing human L-type calcium channels) to compare dose-response curves. Use molecular dynamics simulations to analyze enantiomer-receptor binding kinetics. Publish raw data and computational scripts to enhance reproducibility .
Q. How can researchers address variability in reported hemodynamic response thresholds for this compound across preclinical studies?
Methodological Answer: Perform meta-analyses of existing data to identify confounding variables (e.g., anesthesia protocols, baseline blood pressure in animal models). Design a standardized multicentric study with harmonized protocols, blinded data collection, and centralized statistical analysis. Include sensitivity analyses to quantify the impact of individual variables .
Q. What methodologies are critical for elucidating the metabolic pathways of this compound in human hepatocytes?
Methodological Answer: Use radiolabeled (¹⁴C) clevidipine in incubation studies with primary human hepatocytes. Identify metabolites via high-resolution MS/MS and correlate with cytochrome P450 inhibition assays (e.g., CYP3A4/5). Cross-validate findings with microsomal stability assays and recombinant enzyme systems. Share chromatographic profiles and spectral data in supplementary materials .
Tables for Key Methodological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
